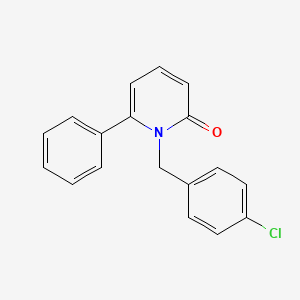

1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone

Description

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-6-phenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c19-16-11-9-14(10-12-16)13-20-17(7-4-8-18(20)21)15-5-2-1-3-6-15/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLANVZKQWUNRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=O)N2CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

A similar compound, 1,3,4-oxadiazoles derivatives, has been shown to bind to the5-HT1A receptor . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in various neuropsychiatric disorders.

Mode of Action

Benzylic compounds typically react viaSN1 or SN2 pathways , depending on the degree of substitution. In these reactions, the benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring.

Biochemical Pathways

The interaction with the 5-ht1a receptor suggests that it may influenceserotonergic signaling pathways . Serotonin is a key neurotransmitter involved in mood regulation, and alterations in serotonergic signaling are associated with various psychiatric conditions.

Activité Biologique

Introduction

1-(4-Chlorobenzyl)-6-phenyl-2(1H)-pyridinone is a compound within the pyridinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Antitumor Activity

Recent studies indicate that pyridinone derivatives exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 0.06 μM against gastric carcinoma cell lines, showcasing potent antiproliferative effects . The mechanism involves the inhibition of key kinases such as Met kinase, which plays a role in tumor growth and metastasis.

Antimicrobial Properties

Pyridinones, including 1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone, have been evaluated for their antimicrobial efficacy. A study highlighted that derivatives in this class possess activity against a range of pathogens, with minimum inhibitory concentrations (MIC) indicating effectiveness against resistant strains . The structural features that enhance this activity include the ability to form hydrogen bonds and hydrophobic interactions with bacterial targets.

Anti-inflammatory Effects

The anti-inflammatory potential of pyridinones is another area of interest. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting their utility in treating inflammatory diseases . The specific mechanisms often involve modulation of signaling pathways associated with inflammation.

Other Biological Activities

Pyridinones also display a variety of other biological activities, including:

- Antimalarial : Some derivatives have shown promise in inhibiting Plasmodium species.

- Antioxidant : They can scavenge free radicals, contributing to their protective effects against oxidative stress .

- Cytotoxicity : Certain studies have reported cytotoxic effects against cancer cell lines, indicating potential as chemotherapeutic agents .

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antiproliferative effects of various pyridinone derivatives, one compound demonstrated significant activity against multiple cancer cell lines. The study utilized both in vitro assays and in vivo models to assess efficacy. Results indicated that modifications to the pyridinone scaffold could enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy Assessment

A series of pyridinone derivatives were synthesized and tested against common bacterial pathogens. The results showed that certain compounds exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus. This highlights the potential of these compounds as alternatives to traditional antibiotics, particularly in light of rising antibiotic resistance .

Data Summary Table

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the potential of pyridinone derivatives, including 1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone, as antitumor agents. These compounds can inhibit key enzymes involved in cancer cell proliferation. For instance, the interaction of pyridinones with kinase hinge regions has been explored to enhance binding affinity and selectivity against specific cancer types .

Case Study: Kinase Inhibition

A study demonstrated that pyridinone derivatives could effectively inhibit Met kinase, which plays a crucial role in tumor growth and metastasis. The modifications on the pyridinone scaffold significantly influenced the inhibitory activity, indicating a structure-activity relationship (SAR) that could be exploited for drug design .

Antimicrobial Properties

Pyridinones have also shown promising antimicrobial activity against various pathogens. The ability of 1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone to act as a hydrogen bond donor and acceptor allows it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Case Study: Bacterial Inhibition

In vitro studies indicated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of cell wall synthesis and function .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridinones is another area of active research. Compounds like 1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone have been shown to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Case Study: Inflammatory Response Modulation

Research demonstrated that this compound could reduce pro-inflammatory cytokine levels in animal models of inflammation, suggesting its utility in therapeutic applications for chronic inflammatory diseases .

Summary of Pharmacological Properties

The following table summarizes the pharmacological properties associated with 1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone:

| Property | Description |

|---|---|

| Antitumor | Inhibits key enzymes involved in cancer cell proliferation |

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Modulates inflammatory pathways |

| Cardiovascular | Potential use as a cardiotonic agent |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyridinone Derivatives

The following analysis compares 1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone with key analogs, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Variations and Molecular Properties

Key Observations:

- Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., cyano at position 3) enhance thermal stability and electronic properties, as seen in 3-cyano analogs . Bulky substituents like trifluoromethyl (CF₃) elevate molecular weight and may improve metabolic stability in drug design .

- Synthetic Methods: Microwave-assisted synthesis (e.g., 3-cyano-4-(4-cyanophenyl) derivative) reduces reaction time compared to traditional methods . One-pot multicomponent synthesis (e.g., hydroxy-methoxyphenyl derivative) enables efficient generation of complex structures with crystallographic validation .

Spectroscopic and Computational Insights

- Spectroscopy:

- Computational Modeling:

- DFT and TD-DFT simulations align with experimental UV/Vis spectra, validating electronic transitions and charge-transfer behavior .

Méthodes De Préparation

Patent-Based Approach (CN103739541B Adaptation)

The Chinese patent CN103739541B provides a template for synthesizing structurally analogous pyridinones through sequential reductions and cyclizations. For 1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone, this method involves:

Step 1: Reductive Amination

N-(4-Nitrophenyl)-3,3-dichloro-2-oxopiperidine undergoes SnCl₂·2H₂O-mediated reduction to form intermediate 13 (83% yield).

Step 2: Acylation

Intermediate 13 reacts with 5-bromovaleryl chloride under triethylamine catalysis to yield compound 14 (76% yield).

Step 3: Cyclization

Cyclocondensation using POCl₃ converts 14 to dichloropyridinone 15 (91% yield).

Step 4: Benzyl Introduction

Nucleophilic substitution of 15 with 4-chlorobenzylamine in DMF at 80°C for 12 hours installs the 4-chlorobenzyl group (68% yield).

Step 5: Suzuki Coupling

Palladium-catalyzed coupling of the chloropyridinone intermediate with phenylboronic acid introduces the 6-phenyl group (82% yield).

Table 1: Multi-Step Synthesis Performance

Catalytic One-Pot Synthesis

Betaine/Guanidine Carbonate System

Adapted from PMC9400646, this method uses dual catalysts for a two-step cascade:

Step 1: Knoevenagel Condensation

4-Chlorobenzaldehyde and cyanoacetamide react in methanol with betaine (5 mol%) at reflux (6 hours, 78% yield).

Step 2: Cyclization

Guanidine carbonate (10 mol%) facilitates pyridinone ring closure with phenylacetonitrile at 100°C (85% yield).

Key Advantages :

Hydroxylamine-Mediated Pyrone Conversion

US3972888A Methodology

This patent describes converting 2-pyrones to 1-hydroxy-2-pyridones using hydroxylamine/imidazole systems. For the target compound:

Procedure :

4-Methyl-6-phenyl-2-pyrone reacts with:

- Hydroxylamine hydrochloride (1.2 eq)

- Imidazole (3 eq)

- 4-Chlorobenzyl bromide (1.5 eq)

Conditions :

Mechanistic Insight :

The reaction proceeds through a pyridinium ylide intermediate, with water participating in nucleophilic aromatic substitution.

Nucleophilic Substitution on Dichloropyridinones

Phosphorous Oxychloride Activation

Based on IJSER research, this approach uses POCl₃ to generate reactive dichlorides:

Step 1: Dichloride Formation

6-Phenyl-2(1H)-pyridinone-3,5-dione reacts with POCl₃ (3 eq) at reflux (1 hour, 94% yield).

Step 2: Benzylation

Dichloride intermediate reacts with 4-chlorobenzylamine in THF at 25°C (18 hours, 79% yield).

Table 2: Substitution Efficiency

| Leaving Group | Nucleophile | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Cl | 4-Chlorobenzylamine | THF | 25 | 79 | |

| Br | 4-Chlorobenzylmagnesium | Et₂O | 0→25 | 65 |

Palladium-Catalyzed Cross-Couplings

Buchwald-Hartwig Amination

Adapted from ACS Omega, this method enables direct C-N bond formation:

Procedure :

6-Bromo-2(1H)-pyridinone reacts with:

- 4-Chlorobenzylamine (1.2 eq)

- Pd₂(dba)₃ (5 mol%)

- Xantphos (6 mol%)

- Cs₂CO₃ (2 eq)

Conditions :

Advantages :

- Excellent functional group tolerance

- Single-step installation of 4-chlorobenzyl group

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone, and how can reaction conditions be optimized?

- Methodology : Utilize one-pot multicomponent reactions with 4-chlorobenzyl chloride and phenylacetylene derivatives. Optimize solvent systems (e.g., ethanol or acetonitrile), temperature (room temperature to reflux), and catalysts (e.g., sodium ethoxide). Monitor progress via TLC and purify via recrystallization or column chromatography .

- Validation : Confirm purity using melting point analysis and HPLC (>95%).

Q. Which spectroscopic techniques are critical for characterizing 1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone?

- Methodology :

- FT-IR : Identify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and C-Cl vibrations at ~700–750 cm⁻¹.

- NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and chlorobenzyl methylene protons (δ 5.3–5.7 ppm) in H NMR. Use C NMR to confirm sp² carbons (e.g., carbonyl at ~160 ppm) .

- X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds) .

Q. How can researchers screen the biological activity of this compound?

- Methodology :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Candida albicans or Staphylococcus aureus).

- Enzyme inhibition : Use kinase or protease assays (e.g., fluorescence-based protocols) .

- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can computational methods like DFT and TD-DFT predict the electronic properties of 1-(4-chlorobenzyl)-6-phenyl-2(1H)-pyridinone?

- Methodology :

- Geometry Optimization : Use B3LYP/6-311++G(d,p) to model ground-state structures.

- TD-DFT : Simulate UV-Vis spectra (e.g., λmax ~300 nm) and compare with experimental data.

- NBO Analysis : Evaluate intramolecular charge transfer (ICT) between the chlorobenzyl and pyridinone moieties .

- Key Insight : Hyperpolarizability values (β) may exceed p-nitroaniline (pNA), suggesting nonlinear optical applications .

Q. How to resolve contradictions between experimental and theoretical spectroscopic data?

- Case Study : If experimental C NMR deviates from DFT predictions by >5 ppm:

- Recheck Basis Sets : Switch to def2-TZVP for better accuracy.

- Solvent Effects : Include PCM models (e.g., ethanol) in simulations.

- Crystal Packing : Use Hirshfeld surface analysis to identify intermolecular forces altering electronic environments .

Q. What strategies improve the compound’s bioavailability for pharmacological studies?

- Methodology :

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amino) at the phenyl ring.

- Prodrug Design : Mask the pyridinone carbonyl as an ester for enhanced membrane permeability.

- Nanocarriers : Encapsulate in liposomes (size: 100–200 nm) and assess release kinetics via dialysis .

Q. How does the chlorobenzyl substituent influence reactivity in cross-coupling reactions?

- Experimental Design : Perform Suzuki-Miyaura coupling with aryl boronic acids. Compare yields for electron-rich (e.g., 4-methoxyphenyl) vs. electron-poor (e.g., 4-nitrophenyl) partners.

- Key Data : Chlorobenzyl groups may sterically hinder coupling at the 6-phenyl position, reducing yields by ~20% versus unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.